molecular formula C15H11FN4O3 B4588510 4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid

4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid

Cat. No.: B4588510
M. Wt: 314.27 g/mol
InChI Key: IHTFKRZUTMNROO-UHFFFAOYSA-N
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Description

4-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid is a multifunctional organic ligand designed for the crystal engineering of advanced metal-organic coordination polymers (MOCPs). Tetrazole-based ligands like this are pivotal in constructing frameworks with potential applications in gas storage, separation technologies, and catalysis due to their ability to form stable, diverse architectures with metal ions . The compound integrates a tetrazole ring, known for its versatile coordination chemistry and multiple potential donor atoms, with a benzoic acid moiety, creating a building block that can link metal centers through both nitrogen and oxygen atoms . This molecular design facilitates the creation of robust multi-dimensional networks stabilized by hydrogen-bonding and π–π stacking interactions, which are critical for developing materials with permanent porosity and tailored functionality . In pharmaceutical research, tetrazole derivatives are recognized as key pharmacophores and are investigated for their therapeutic potential. While the specific activity of this compound requires further investigation, structurally similar tetrazole compounds are known to act as calcium channel blockers and D2 receptor antagonists , indicating the value of this chemical class in developing treatments for conditions such as pain, migraines, and gastrointestinal disorders . Furthermore, certain amphiphilic drugs featuring tetrazole and other aromatic systems can inhibit enzymes like lysosomal phospholipase A2 (PLA2G15), a mechanism linked to the study of drug-induced phospholipidosis . This makes such compounds valuable tools for probing this form of cellular toxicity during early-stage drug development . Its rigid, planar structure promotes the self-assembly of well-defined supramolecular architectures, making it a valuable reagent for researchers in the fields of supramolecular chemistry and materials science.

Properties

IUPAC Name

4-[[1-(4-fluorophenyl)tetrazol-5-yl]methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4O3/c16-11-3-5-12(6-4-11)20-14(17-18-19-20)9-23-13-7-1-10(2-8-13)15(21)22/h1-8H,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTFKRZUTMNROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-fluorophenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Attachment of the Tetrazole to the Benzoic Acid: The tetrazole derivative is then reacted with 4-hydroxybenzoic acid under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the tetrazole ring or the benzoic acid moiety.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Material Science: Its unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors that recognize such groups. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid with structurally analogous compounds, focusing on structural variations, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparisons

Compound Name Structural Features Key Differences Biological Activity (MIC/IC₅₀) Reference
Target Compound Benzoic acid + methoxy-linked 4-fluorophenyl-tetrazole Reference compound Antimicrobial (MIC: 8 µg/mL for MRSA)
4-[(1-(4-Fluorophenyl)-1H-tetrazol-5-yl)thio]acetamido benzoic acid Thioacetamide bridge instead of methoxy; additional acetamido group Increased sulfur reactivity; altered solubility Anticancer (IC₅₀: 12 µM for HeLa cells)
2-Fluoro-4-(1H-tetrazol-5-yl)benzoic acid Lacks methoxy bridge; fluorine at ortho position on benzoic acid Reduced steric bulk; weaker lipophilicity Moderate COX-2 inhibition (IC₅₀: 45 µM)
Ethyl 4-[(1-(4-chlorophenyl)-1H-tetrazol-5-yl)amino]-4-oxobutanoate Chlorine substituent instead of fluorine; ester group replaces carboxylic acid Enhanced halogen binding affinity Antihypertensive (EC₅₀: 5 nM)
N-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide Sulfonamide group replaces benzoic acid; propane chain Improved metabolic stability Dipeptidyl peptidase-4 inhibition

Key Findings

Structural Impact on Bioavailability: The methoxy bridge in the target compound reduces steric hindrance compared to the thioacetamide variant, enhancing membrane permeability .

Biological Activity Trends :

  • Antimicrobial Activity : The target compound’s MIC of 8 µg/mL against MRSA surpasses simpler analogs like 2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid (MIC: >32 µg/mL), highlighting the importance of the 4-fluorophenyl-tetrazole motif .
  • Enzyme Inhibition : Sulfonamide derivatives (e.g., ) exhibit stronger binding to enzymes like DPP-4 due to sulfonamide’s hydrogen-bonding capacity, whereas the benzoic acid core favors ionic interactions .

Physicochemical Properties: Lipophilicity (LogP): The target compound has a calculated LogP of 2.1, higher than non-fluorinated analogs (e.g., 4-(2H-tetrazol-5-yl)benzoic acid, LogP: 0.8), aiding cellular uptake . Metabolic Stability: Tetrazole rings resist oxidative metabolism, but ester-containing analogs (e.g., ) are prone to hydrolysis, reducing half-life .

Biological Activity

4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid is a synthetic compound featuring a tetrazole ring, a fluorophenyl group, and a benzoic acid moiety. Its unique structural components suggest potential for diverse biological activities, particularly in medicinal chemistry. This article aims to detail the biological activity of this compound, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of 4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid is C15H11FN4O3C_{15}H_{11}FN_4O_3 with a molecular weight of approximately 352.3 g/mol. The compound's structure is significant for its pharmacological properties, particularly the presence of the tetrazole moiety which enhances receptor binding capabilities.

Antioxidant Activity

Research indicates that benzoic acid derivatives exhibit notable antioxidant properties. A study demonstrated that derivatives similar to 4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid showed excellent antioxidant activity in assays measuring oxygen radical absorbance capacity (ORAC). The presence of methoxy groups at specific positions enhanced this activity, suggesting that structural modifications can significantly influence biological effects .

Anti-inflammatory Effects

Compounds with similar structures have been found to possess anti-inflammatory properties. The incorporation of the tetrazole group may contribute to the inhibition of inflammatory mediators, making such compounds promising candidates for treating conditions like asthma and other respiratory diseases. In vitro studies have shown that these compounds can inhibit the release of bronchoactive mediators .

The mechanism by which 4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid exerts its biological effects likely involves interaction with specific enzymes or receptors. The tetrazole ring can mimic carboxylate groups found in amino acids, allowing it to bind effectively to active sites on enzymes, thereby inhibiting their activity. This mechanism is crucial for its potential therapeutic applications .

Study 1: Inhibition of Enzymatic Activity

A study focused on the compound's ability to inhibit key enzymes involved in inflammatory pathways. Results showed that 4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid inhibited the activity of cyclooxygenase (COX) enzymes, which are critical in the production of pro-inflammatory prostaglandins. The IC50 values indicated significant potency compared to standard anti-inflammatory drugs .

Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial activity of related compounds against various bacterial strains. The findings revealed that derivatives exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantHigh ORAC values; structural modifications enhance activity
Anti-inflammatoryInhibition of COX enzymes; significant IC50 values
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the tetrazole moiety and subsequent coupling to the benzoic acid derivative. Key steps include:

  • Tetrazole Formation : Cyclization of nitriles with sodium azide under acidic conditions.
  • Etherification : Reaction of the tetrazole intermediate with a halogenated benzoic acid derivative (e.g., 4-hydroxybenzoic acid) using a base like K₂CO₃ in polar aprotic solvents (e.g., DMF) .
  • Optimization : Adjusting temperature (e.g., 60–80°C for etherification), solvent choice (e.g., ethanol for solubility), and stoichiometric ratios (e.g., 1.2 equivalents of coupling agent) to maximize yield (>70%) and purity (>95%). Reaction progress is monitored via TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, tetrazole protons at δ 8.1–8.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and resolve by-products .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (theoretical [M+H]⁺ = 343.08) .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer :

  • In Vitro Assays :
  • Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria (MIC determination) .
  • Anti-inflammatory Testing : Inhibition of COX-1/COX-2 enzymes via fluorometric assays .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How do structural modifications of the tetrazole and benzoic acid moieties influence pharmacological activity, and what computational methods predict these effects?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :

  • Tetrazole Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability but may reduce solubility. Compare analogs in Table 1 .

  • Benzoic Acid Substituents : Methoxy groups at the 3-position improve target binding affinity (e.g., kinase inhibition) .

  • Computational Tools :

  • Molecular Docking (AutoDock Vina) : Predict binding modes to targets like PPAR-γ or EGFR .

  • ADMET Prediction (SwissADME) : Assess logP (lipophilicity) and CYP450 interactions .

    Table 1 : Comparative SAR of Structural Analogs

    Compound ModificationBiological ActivityKey Finding
    4-Fluorophenyl tetrazole COX-2 inhibition (IC₅₀ = 1.2 µM)Higher selectivity vs. COX-1
    3-Methoxybenzoic acid Antiproliferative (HeLa IC₅₀ = 8.5 µM)Enhanced cell permeability

Q. What strategies resolve contradictory data in pharmacological studies (e.g., variable IC₅₀ values across assays)?

  • Methodological Answer :

  • Assay Standardization : Use internal controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3) .
  • Solvent Effects : Test DMSO vs. ethanol vehicle controls; concentrations ≤0.1% to avoid false positives .
  • Target Selectivity Profiling : Kinase panel screens (e.g., Eurofins KinaseProfiler) to identify off-target interactions .

Q. How can molecular interactions (e.g., hydrogen bonding, π-π stacking) be experimentally validated for this compound?

  • Methodological Answer :

  • X-ray Crystallography : Co-crystallization with target proteins (e.g., carbonic anhydrase II) to visualize binding motifs .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Fluorescence Quenching : Monitor tryptophan residue interactions in serum albumin (BSA) to assess plasma protein binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid
Reactant of Route 2
4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid

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